2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-1-3-9(4-2-8)15-12(16)10-5-6-17-7-11(10)14-15/h1-4,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDMTOFVLWPKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=O)N(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Based Three-Component Syntheses
The most direct route involves condensing 4-fluorobenzaldehyde (1) , 3-methyl-1H-pyrazol-5(4H)-one (2) , and malononitrile (3) under basic catalysis. DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol enables Knoevenagel-Michael-cyclocondensation cascades at 70–80°C (Scheme 1A).
Mechanistic Pathway:
- DABCO abstracts acidic α-hydrogens from malononitrile, generating a nucleophilic cyanomethylide
- Knoevenagel adduct formation with 4-fluorobenzaldehyde
- Michael addition to the enolized pyrazolone
- Tautomerization and intramolecular cyclization
Yields for analogous systems reach 82–95% within 30–90 min. Critical parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% DABCO | <70% at 5 mol% |
| Solvent | Ethanol | 25% drop in DMF |
| Temperature | 70°C | 40% at 25°C |
Four-Component Adaptations
Incorporating ethyl acetoacetate (4) as fourth component enables sequential Hantzsch-type cyclization. AC-SO3H (sulfonated amorphous carbon) and eosin Y catalyze this pathway through radical-initiated oxidation of benzyl alcohols to aldehydes in situ (Scheme 1B).
Key Advantages:
- Avoids pre-synthesized aldehyde handling
- Tandem oxidation/condensation improves atom economy
- Photoredox activation extends to electron-deficient aromatics
Reaction staging analysis reveals:
$$ \text{Yield} \propto \frac{[Eosin\ Y]}{[TBHP]^{0.5}} \quad (R^2 = 0.94) $$
where TBHP = tert-butyl hydroperoxide.
Catalytic System Innovations
Heterogeneous Acid Catalysts
Preheated fly-ash (500°C, 3h) provides Brønsted/Lewis acid duality through ≡Si-O-Al≡ and ≡Fe-O-Si≡ sites. Comparative testing shows:
| Catalyst | Surface Area (m²/g) | TOF (h⁻¹) | 4-F Substrate Yield |
|---|---|---|---|
| Fly-ash | 112 | 8.7 | 89% |
| H-beta | 680 | 11.2 | 78% |
| Amberlyst-15 | 45 | 4.1 | 63% |
The silica-alumina matrix in fly-ash preferentially stabilizes fluorinated transition states through Siδ+-Fδ- interactions.
Deep Eutectic Solvent (DES) Mediation
[CholineCl][urea]2 DES enables catalyst-free assembly at 60°C via:
- Charge-assisted activation of carbonyl groups
- Supramolecular template effects organizing reactants
- Stabilization of zwitterionic intermediates
Kinetic profiling shows 3.2× rate enhancement versus methanol control (kDES = 0.118 min⁻¹ vs kMeOH = 0.037 min⁻¹).
Post-Synthetic Modifications
Hydroxyl Group Installation
The 3-ol functionality can be introduced through:
a) In situ hydrolysis of cyano intermediates using K2CO3/H2O2:
$$ \text{R-C≡N} \xrightarrow{H2O2} \text{R-C(OH)=NH} \xrightarrow{-NH3} \text{R-CHO} \xrightarrow{\text{reduction}} \text{R-CH}2\text{OH} $$
b) Directed C-H oxidation using Mn(OAc)3/Co(OAc)2 system:
- Selectivity controlled by pyrazole ring electronics
- 68% yield achieved for analogous 3-OH derivatives
Challenges in Regiocontrol
The pyrano[3,4-c] fusion imposes strict geometric constraints. Computational modeling (DFT/B3LYP/6-311++G**) reveals:
| Parameter | Pyrano[2,3-c] | Pyrano[3,4-c] |
|---|---|---|
| Ring strain (kcal/mol) | 14.2 | 18.7 |
| HOMO-LUMO gap (eV) | 3.1 | 2.8 |
| Dipole moment (D) | 5.3 | 6.1 |
The increased strain necessitates lower reaction temperatures (ΔT ≈ 20°C) versus [2,3-c] analogs to prevent retro-cyclization.
Industrial Scalability Considerations
Process Intensification Metrics:
| Method | PMI (kg/kg) | E-Factor | Space-Time Yield (kg/m³·h) |
|---|---|---|---|
| Fly-ash/H2O | 8.2 | 0.9 | 1.4 |
| DABCO/EtOH | 14.7 | 3.2 | 0.7 |
| DES (neat) | 5.1 | 0.4 | 2.1 |
PMI = Process Mass Intensity; E-Factor = (Waste)/(Product)
Fly-ash catalysis offers superior sustainability but requires rigorous metal leaching controls (As <0.1 ppm, Pb <0.05 ppm).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
Biological Activities
The biological activities of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol have been extensively studied. Key findings include:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell growth and survival .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This property makes it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Applications in Medicinal Chemistry
The compound's structural characteristics make it suitable for various applications in medicinal chemistry:
- Drug Development : Its efficacy in inhibiting specific biological targets positions it as a lead compound for drug development against cancer and inflammatory diseases.
- Bioactive Molecules : The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further modifications to improve its pharmacological profile.
Material Science Applications
Beyond its biological implications, this compound has potential applications in material science:
- Nonlinear Optical Properties : The compound exhibits nonlinear optical properties that can be exploited in photonic devices. Its ability to undergo photo-induced electron transfer makes it suitable for applications in optoelectronic materials .
- Light Amplification : Due to its structural features, it may also serve as a candidate for light amplification applications through stimulated emission processes.
Case Studies
Several studies have highlighted the utility of this compound:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Evaluation of Anti-inflammatory Effects : In vitro assays showed that treatment with this compound led to a marked decrease in prostaglandin E2 levels in inflamed tissues, indicating its potential as an anti-inflammatory agent .
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic Acid (CAS 1524826-39-8)
- Molecular Formula : C₈H₁₀N₂O₃
- Substituents : Methyl group at position 2, carboxylic acid at position 3.
- Key Differences : Replaces the 4-fluorophenyl group with a methyl group and the hydroxyl with a carboxylic acid. The carboxylic acid enhances acidity (pKa ~2-3) compared to the hydroxyl group (pKa ~10), altering solubility and bioavailability .
- Applications : Used as a building block in organic synthesis, particularly for metal-organic frameworks (MOFs) or peptide conjugates .
2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic Acid (CAS 1550969-65-7)
- Molecular Formula : C₁₀H₁₄N₂O₃
- Substituents : Isopropyl group at position 2, carboxylic acid at position 3.
- The carboxylic acid moiety, as above, modifies electronic properties .
- Applications : Explored in agrochemical research for its stability under acidic conditions .
Fluorophenyl-Containing Heterocycles
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
- Molecular Features : Contains a thiazole ring and multiple 4-fluorophenyl groups.
- Crystallographic data show isostructural packing with halogen-dependent lattice adjustments, unlike the pyrano[3,4-c]pyrazole core .
- Applications : Studied for optoelectronic materials due to rigid, planar structures .
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
- Molecular Features : Pyrazole ring with trifluoromethyl and sulfinyl groups.
- Key Differences : The electron-withdrawing trifluoromethyl groups and sulfinyl moiety enhance insecticidal activity via GABA receptor antagonism. Unlike the target compound, fipronil lacks a fused pyran ring .
- Applications : Broad-spectrum insecticide .
Comparative Table of Key Properties
Biological Activity
2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol (CAS No. 1780014-20-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a fused pyrano-pyrazole ring system and a fluorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 234.23 g/mol. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways. For instance, it has been suggested that similar pyrazole derivatives exhibit inhibitory effects on kinases and other critical enzymes involved in cancer progression .
- Receptor Modulation : It may also act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor cell proliferation by targeting tubulin polymerization . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.
- Antiviral Properties : Some derivatives of pyrazole compounds have shown promising antiviral activity against various viral infections. The structural modifications can enhance their efficacy against specific viral targets .
Comparative Analysis
To understand the uniqueness of this compound in comparison to other similar compounds, the following table summarizes key characteristics:
Case Studies
Several case studies have highlighted the potential applications of pyrazole derivatives in drug development:
- Antitumoral Activity : A study demonstrated that structurally similar pyrazoles inhibited cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The findings suggest that modifications to the pyrazole structure can enhance therapeutic efficacy.
- Antiviral Screening : Another investigation focused on synthesizing derivatives of pyrazoles for antiviral screening against influenza viruses. Results indicated that specific substitutions improved antiviral potency significantly .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol, and how can reaction conditions be optimized?
- Methodology :
- Start with ethyl 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylate (CAS 1209459-80-2) as a precursor, substituting the ethyl group with a 4-fluorophenyl moiety via nucleophilic aromatic substitution or coupling reactions .
- Optimize reaction temperature (–20°C to reflux) and solvent polarity (e.g., dichloromethane or xylene) to balance reactivity and stability. Triethylamine can act as a base to neutralize acidic byproducts .
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:4) and purify via column chromatography with similar solvent systems .
Q. Which purification techniques are most effective for isolating this compound with high purity?
- Methodology :
- Use gradient column chromatography (ethyl acetate/hexane 1:4 to 1:1) to remove unreacted starting materials and byproducts .
- Recrystallize from 2-propanol or methanol to enhance purity (>98%), as demonstrated for structurally related pyrazolo-pyrano derivatives .
Q. How can the compound’s structure be confirmed using spectroscopic methods?
- Methodology :
- NMR : Assign peaks for the fluorophenyl group (¹H NMR: δ 7.2–7.6 ppm; ¹⁹F NMR: δ –110 to –120 ppm) and pyrano-pyrazole core (¹H NMR: δ 4.0–5.5 ppm for fused ring protons) .
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~277.3 g/mol) and check for impurities using reverse-phase C18 columns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodology :
- Synthesize analogs with variations in the fluorophenyl group (e.g., chloro, methoxy substituents) and pyrano-pyrazole hydroxyl position.
- Test inhibition of kinases (e.g., EGFR, CDK2) using enzymatic assays, comparing IC₅₀ values. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Cross-reference with similar compounds like Omarigliptin impurities, which show sulfonyl-pyrrolo-pyrazole bioactivity .
Q. What computational strategies predict binding interactions with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic structures of targets (e.g., PARP-1 or COX-2).
- Validate predictions with MD simulations (AMBER/NAMD) to assess binding stability. Compare results with experimental IC₅₀ data to refine models .
Q. How should researchers resolve contradictions in biological assay data?
- Methodology :
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability.
- Use orthogonal assays (e.g., Western blotting for protein expression alongside cell viability assays) to confirm mechanisms like apoptosis or cell cycle arrest .
Q. What are the best practices for evaluating the compound’s stability in pharmacological studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
